molecular formula C13H21Cl2N3O B1520869 N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide dihydrochloride CAS No. 1170009-87-6

N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide dihydrochloride

Cat. No. B1520869
CAS RN: 1170009-87-6
M. Wt: 306.23 g/mol
InChI Key: RMAHWEQNTDKARZ-UHFFFAOYSA-N
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Description

N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide dihydrochloride (NPEPCD) is a dihydrochloride salt of N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide, which is a synthetic piperidine derivative. It is a white powder, soluble in water and has a melting point of 117-119°C. NPEPCD has a variety of applications in scientific research and is used as a tool to study different biochemical and physiological processes.

Scientific Research Applications

  • Synthesis and Optimization : A scalable and facile synthetic process for a novel Rho kinase inhibitor, which is structurally similar to N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide dihydrochloride, was established. This process is significant for the production of central nervous system disorder treatments (Wei et al., 2016).

  • Cannabinoid Receptor Antagonists : Research into pyrazole derivatives, structurally related to this compound, has led to the development of potent cannabinoid receptor antagonists. These compounds have potential therapeutic applications in mitigating the harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

  • Antipsychotic Agents : Heterocyclic analogues, including compounds structurally related to this compound, were evaluated as potential antipsychotic agents. These compounds showed promise in in vitro and in vivo tests for their efficacy against dopamine and serotonin receptors (Norman et al., 1996).

  • CB1 Cannabinoid Receptor Interaction : A detailed molecular interaction study of a compound structurally similar to this compound with the CB1 cannabinoid receptor was conducted. This research is crucial for understanding the binding interactions at the receptor level, which has implications for drug design (Shim et al., 2002).

  • Antidepressant and Nootropic Agents : The synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides showed potential antidepressant and nootropic activities. This highlights the potential of structurally similar compounds in the development of central nervous system (CNS) active agents (Thomas et al., 2016).

  • Inhibitors of PCSK9 mRNA Translation : A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, related to this compound, were identified as small molecule inhibitors of PCSK9 mRNA translation. This discovery is significant for the development of new treatments for cardiovascular diseases (Londregan et al., 2018).

  • Antiangiogenic and DNA Cleavage Activities : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives showed significant antiangiogenic and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).

properties

IUPAC Name

N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c17-13(11-4-8-14-9-5-11)16-10-6-12-3-1-2-7-15-12;;/h1-3,7,11,14H,4-6,8-10H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAHWEQNTDKARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCCC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide dihydrochloride
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N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide dihydrochloride
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N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide dihydrochloride
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N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide dihydrochloride
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N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide dihydrochloride
Reactant of Route 6
N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide dihydrochloride

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